molecular formula C9H7NO3 B3352478 3-Oxo-1,3-dihydroisobenzofuran-1-carboxamide CAS No. 4792-32-9

3-Oxo-1,3-dihydroisobenzofuran-1-carboxamide

Cat. No. B3352478
CAS RN: 4792-32-9
M. Wt: 177.16 g/mol
InChI Key: UNNNRTAKJYMLEC-UHFFFAOYSA-N
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Description

3-Oxo-1,3-dihydroisobenzofuran-1-carboxamide is a chemical compound that is a key intermediate for citalopram synthesis . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 3-Oxo-1,3-dihydroisobenzofuran-1-carboxamide involves the use of 5-Cyanophthalide . The reaction conditions were optimized to afford the latter in 62% yield .


Molecular Structure Analysis

The molecular structure of 3-Oxo-1,3-dihydroisobenzofuran-1-carboxamide is represented by the formula C9H7NO3 . More detailed information about its structure can be found in the referenced papers .


Chemical Reactions Analysis

The chemical reactions involving 3-Oxo-1,3-dihydroisobenzofuran-1-carboxamide are complex and involve multiple steps. For instance, it can be synthesized from 5-Cyanophthalide . More detailed information about its chemical reactions can be found in the referenced papers .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Oxo-1,3-dihydroisobenzofuran-1-carboxamide include a molecular weight of 159.14 .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Ring Contracting Rearrangements : 3-Oxo-1,3-dihydroisobenzofuran-1-carboxamide has been utilized in ring contracting rearrangements, leading to the formation of various compounds, showcasing its versatility in chemical synthesis (Opatz & Ferenc, 2006).

  • Synthesis of 1,3-Dioxo-1,3-Dihydroisobenzofuran-4-Carboxamides : This compound serves as a starting point in a four-step synthesis process, demonstrating its role in complex chemical transformations (Prek et al., 2017).

Medicinal Chemistry

  • Antibacterial Agents : Derivatives of 3-Oxo-1,3-dihydroisobenzofuran-1-carboxamide exhibit promising antibacterial activity, especially against certain bacterial strains, highlighting its potential in the development of new antibacterial drugs (Palkar et al., 2017).

  • GABAB Receptor Antagonists : The compound's derivatives have been explored for their potential as GABAB receptor antagonists, indicating its relevance in neuroscience research (Janowski & Prager, 1989).

  • PARP-1 Inhibitors : Studies involving 3-Oxo-1,3-dihydroisobenzofuran-1-carboxamide derivatives have contributed to the discovery of novel inhibitors for poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme relevant in cancer treatment (Patel et al., 2014).

Polymer Science

  • pH-Sensitive Polymeric Materials : Derivatives of 3-Oxo-1,3-dihydroisobenzofuran-1-carboxamide have been used in the synthesis of pH-sensitive polymeric materials, showing its applicability in the development of smart materials (Fleischmann et al., 2012).

Safety and Hazards

When handling 3-Oxo-1,3-dihydroisobenzofuran-1-carboxamide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The future directions of research involving 3-Oxo-1,3-dihydroisobenzofuran-1-carboxamide could involve further optimization of the synthesis process and exploration of its potential applications in pharmaceutical research .

properties

IUPAC Name

3-oxo-1H-2-benzofuran-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c10-8(11)7-5-3-1-2-4-6(5)9(12)13-7/h1-4,7H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNNRTAKJYMLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90617444
Record name 3-Oxo-1,3-dihydro-2-benzofuran-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4792-32-9
Record name 3-Oxo-1,3-dihydro-2-benzofuran-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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